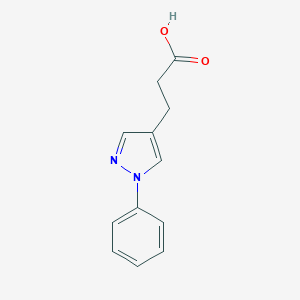

3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

Description

Significance of Pyrazole (B372694) Derivatives in Scientific Disciplines

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. wikipedia.orgmdpi.com This structural motif is a cornerstone in various scientific fields due to its unique chemical properties and biological activities. numberanalytics.comrsc.org The pyrazole ring is an aromatic system, which contributes to the stability of its derivatives. royal-chem.comsphinxsai.com These compounds are versatile scaffolds in the design of new molecules with specific functions. mdpi.comnumberanalytics.com

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. wikipedia.orgmdpi.com Knorr was also the first to discover the antipyretic action of a pyrazole derivative, which he named antipyrine. sphinxsai.com The first synthesis of the parent pyrazole compound is credited to Edward Buchner in 1889, who discovered it through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. globalresearchonline.net Another classical synthesis method was developed by Hans von Pechmann in 1898 from acetylene (B1199291) and diazomethane. wikipedia.org A significant milestone was the isolation of the first naturally occurring pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959. wikipedia.org

The pyrazole nucleus is a privileged scaffold in drug discovery and agrochemical development. mdpi.commdpi.com Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and anticonvulsant properties. globalresearchonline.netwisdomlib.orgnih.gov

In the pharmaceutical industry , numerous drugs incorporate the pyrazole ring. Notable examples include:

Celecoxib (Celebrex): A potent anti-inflammatory drug. wikipedia.orgnih.gov

Sildenafil (Viagra): A well-known treatment for erectile dysfunction. sphinxsai.com

Stanozolol: An anabolic steroid. wikipedia.org

Rimonabant: An anti-obesity drug. nih.gov

Difenamizole: An analgesic agent. nih.gov

The U.S. Food and Drug Administration (FDA) has approved over 30 pyrazole-containing drugs since 2011, highlighting their therapeutic importance. nih.gov

In the agrochemical sector , pyrazole derivatives are crucial components in modern agriculture, primarily used as herbicides and fungicides. numberanalytics.comroyal-chem.com For instance, pyraclostrobin (B128455) is a fungicide effective against various diseases in fruit trees and vegetables. royal-chem.com Other pyrazole derivatives have been developed as potent herbicides that target enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org

General Structure and Nomenclature of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid

The systematic name, this compound, precisely describes the molecule's structure. It consists of a central pyrazole ring. A phenyl group (C₆H₅) is attached to one of the nitrogen atoms of the pyrazole ring at position 1. A propanoic acid chain (-CH₂CH₂COOH) is connected to the carbon atom at position 4 of the pyrazole ring.

Below is a table summarizing the key identifiers and properties of the compound.

| Property | Value | Source |

| CAS Number | 100142-73-2 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₂N₂O₂ | sigmaaldrich.comuni.lu |

| Molecular Weight | 216.24 g/mol | sigmaaldrich.com |

| SMILES String | O=C(O)CCC1=CN(C2=CC=CC=C2)N=C1 | sigmaaldrich.com |

| InChI Key | NBHCOIXHQRCPQV-UHFFFAOYSA-N | sigmaaldrich.com |

Research Landscape and Gaps in Understanding the Compound

The research landscape for this compound itself appears to be focused more on its synthesis and its use as a building block for more complex molecules rather than on its direct biological applications.

Published research demonstrates methods for its synthesis. For example, one approach involves the Vilsmeier-Haack reaction of phenyl hydrazone derivatives to create a pyrazole-4-carbaldehyde, which is then converted to an acrylic acid derivative and subsequently reduced to the final propanoic acid. researchgate.net Studies have compared different reduction methods, such as using Pd-charcoal versus diimide, noting that the diimide method is more economical and involves a simpler operating procedure. researchgate.net

While direct studies on the bioactivity of this compound are not widely reported, research on its close analogues and derivatives is more common. For instance, studies have been conducted on the synthesis and anti-inflammatory activity of (E)-3-(1, 3-diphenyl-1H-pyrazole-4-yl) propanoic acid derivatives. proquest.com Furthermore, research on related sulfamoylphenyl-pyrazolyl-propanoic acids highlights that the unambiguous structural identification of regioisomers formed during synthesis can be challenging with standard spectroscopic techniques, often requiring single-crystal X-ray analysis for confirmation. nih.gov

The compound is commercially available from chemical suppliers who position it as a product for early discovery research, with the buyer assuming responsibility for confirming its identity and purity. sigmaaldrich.com This suggests that the compound is primarily used as a starting material or intermediate in the synthesis of novel compounds for further investigation. The existing literature points to a gap in the comprehensive biological characterization of this compound itself, with current research efforts being more concentrated on synthetic methodology and the exploration of its derivatives.

Structure

3D Structure

Properties

IUPAC Name |

3-(1-phenylpyrazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12(16)7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHCOIXHQRCPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427943 | |

| Record name | 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100142-73-2 | |

| Record name | 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 3 1 Phenyl 1h Pyrazol 4 Yl Propanoic Acid and Its Analogues

Classical Synthetic Approaches

Traditional methods for pyrazole (B372694) synthesis have long been established and are still widely used. These approaches often involve cyclization and condensation reactions as key steps.

Cyclization Reactions

Cyclization reactions are fundamental to the formation of the pyrazole ring. A common and historical method involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. youtube.comgoogle.com This reaction, often referred to as the Knorr pyrazole synthesis, proceeds by the initial formation of an imine with one carbonyl group, followed by the formation of an enamine with the second carbonyl, which then cyclizes to form the aromatic pyrazole ring. youtube.com

Another classical approach is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. google.com However, the hazardous nature of diazo compounds has limited the broad application of this method. google.com More recently, electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine has been developed as a method to produce 4-iodopyrazoles, which can be further functionalized. acs.org

The reaction of α,β-unsaturated aldehydes and ketones with hydrazines is another important cyclization pathway. wikipedia.org This reaction typically yields pyrazolines, which can then be oxidized to form the corresponding pyrazoles. mdpi.comnih.gov The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents. mdpi.com For instance, the condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature can lead to high yields of specific regioisomers. mdpi.com

Condensation Reactions

Condensation reactions are pivotal in building the precursors for pyrazole synthesis and in modifying the pyrazole core.

Vilsmeier-Haack Reaction in Pyrazole-4-carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles, to produce pyrazole-4-carbaldehydes. bohrium.commdpi.comasianpubs.org These aldehydes are crucial intermediates for the synthesis of a variety of derivatives, including 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid. asianpubs.org The reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or phthaloyl dichloride. bohrium.comresearchgate.net

The Vilsmeier-Haack reaction can be used to formylate pyrazoles that are already synthesized or it can be part of a one-pot reaction where a hydrazone is cyclized and formylated in situ to yield a 4-formylpyrazole. researchgate.netrsc.org For example, substituted acetophenones can be condensed with phenylhydrazine (B124118) derivatives to form hydrazones, which are then treated with the Vilsmeier reagent to afford 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. bohrium.comresearchgate.net The reaction conditions, such as temperature and reaction time, can influence the outcome and yield of the product. rsc.org

| Starting Material | Reagent | Product | Yield | Reference |

| Substituted Acetophenone (B1666503) Hydrazones | POCl₃/DMF | 1-Substituted-3-aryl-1H-pyrazole-4-carbaldehydes | - | bohrium.com |

| Hydrazones | Vilsmeier Reagent (from Phthaloyl dichloride/DMF) | 4-Formylpyrazoles | - | researchgate.net |

| Hydrazones | Vilsmeier Reagent | 4,4'-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid | Excellent | rsc.org |

Knoevenagel Condensation in Pyrazole Derivative Synthesis

The Knoevenagel condensation is a modification of the aldol (B89426) condensation and serves as a powerful tool for carbon-carbon bond formation. wikipedia.org It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound in the presence of a weak base catalyst, such as piperidine (B6355638) or pyridine (B92270). asianpubs.orgwikipedia.org This reaction is particularly useful for extending the carbon chain of pyrazole-4-carbaldehydes to create acrylic acid derivatives, which are precursors to compounds like this compound. asianpubs.org

In the synthesis of pyrazole acrylic acid derivatives, pyrazole-4-carbaldehydes are condensed with active methylene compounds like malonic acid or cyanoacetic acid. asianpubs.org The resulting product is an α,β-unsaturated acid. asianpubs.org A variation of this reaction is the Doebner modification, which uses pyridine as the solvent and often results in decarboxylation when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org However, in some reported syntheses of pyrazole acrylic acids via Knoevenagel condensation, decarboxylation was not observed. asianpubs.org

| Pyrazole-4-carbaldehyde | Active Methylene Compound | Base/Solvent | Product | Reference |

| General Pyrazole-4-carbaldehyde | Malonic acid or Cyanoacetic acid | Pyridine/Piperidine in Ethanol | Pyrazole acrylic acid derivatives | asianpubs.org |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine in Ethanol | Enone | wikipedia.org |

Modern and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. nih.govresearchgate.net These "green" approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. nih.govacs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comrsc.orgnih.gov This technology has been successfully applied to the synthesis of various pyrazole derivatives. tandfonline.comrsc.orgresearchgate.net

Microwave irradiation can be effectively used in various steps of pyrazole synthesis, including the Vilsmeier-Haack reaction for the preparation of pyrazole-4-carbaldehydes. bohrium.com The use of microwave heating can significantly reduce the reaction time and avoid the use of toxic reagents like POCl₃ by enabling the use of alternative Vilsmeier reagents. bohrium.comresearchgate.net For example, a microwave-assisted Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes using a reagent derived from phthaloyl dichloride and DMF has been reported, offering advantages such as operational simplicity and high yields. bohrium.comresearchgate.net

Furthermore, microwave-assisted condensation reactions have been employed for the synthesis of pyrazole precursors. For instance, the condensation of acetophenone and aromatic aldehydes to form chalcones, which are then cyclized with hydrazine hydrate (B1144303), can be efficiently carried out under microwave irradiation. nih.gov Solvent-free microwave-assisted reactions have also been developed, further enhancing the green credentials of the synthesis. nih.govresearchgate.net

| Reaction Type | Reactants | Conditions | Product | Advantages | Reference |

| Vilsmeier-Haack | Hydrazones, OPC-VH reagent | Microwave irradiation | 4-Formylpyrazoles | High yield, avoids toxic reagents | bohrium.com |

| Condensation/Cyclization | Acetophenone, Aromatic aldehydes, Hydrazine hydrate | Microwave irradiation | Pyrazole derivatives | High antibacterial activity | nih.gov |

| Ring Opening | Phenyl glycidyl (B131873) ether, Imidazoles/Pyrazoles | Solvent-free, Microwave (120 °C, 1 min) | Substituted azole compounds | Rapid, competitive yields | nih.gov |

Ultrasound Irradiation Techniques

The application of ultrasound in chemical synthesis, known as sonochemistry, has emerged as a powerful tool for accelerating reactions and improving yields, particularly in the formation of heterocyclic compounds like pyrazoles. The primary effect of ultrasound is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. This phenomenon can significantly enhance the reactivity of chemical species.

In the context of pyrazole synthesis, ultrasound irradiation has been successfully employed to drive multi-component reactions. For instance, the synthesis of 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones has been efficiently catalyzed by indium(III) chloride in water under ultrasonic conditions. This method is noted for its excellent yields, the use of an environmentally benign solvent (water), and ease of workup. rsc.org Similarly, a green and highly efficient synthesis of 1H-pyrazolo[3,4-b]quinolone derivatives utilizes methanesulfonic acid as a catalyst in an aqueous medium, with ultrasound irradiation drastically reducing reaction times and boosting yields. researchgate.net These examples underscore the potential of sonochemistry to create complex pyrazole analogues under mild conditions. rsc.orgresearchgate.net

Mechanochemical Synthesis

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), represents a significant advancement in green chemistry. This solvent-free approach minimizes waste and can lead to the formation of products that are difficult to obtain through traditional solution-phase synthesis.

The synthesis of pyrazole derivatives via mechanochemical ball milling has been demonstrated to be a highly efficient and environmentally friendly alternative to conventional methods. nih.govproquest.com A notable example is the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines. proquest.com In this process, the reactants are vibrated at high frequency in a metal jar with stainless steel balls. This method not only shortens reaction times and improves yields but also avoids the use of solvents, which often require elevated temperatures and can lead to undesired by-products in parallel solution-based experiments. proquest.com The workup is simplified to dispersing the reaction mixture in water and filtering the product. This technique's sustainability and efficiency make it an attractive strategy for synthesizing pyrazole analogues. nih.gov

Solvent-Free Techniques

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce environmental impact by eliminating the use of volatile organic compounds. These techniques often lead to higher efficiency, easier product isolation, and reduced waste.

Mechanochemical synthesis, as discussed above, is a prime example of a solvent-free method applied to pyrazole synthesis. proquest.com Another significant solvent-free approach involves the use of microwave irradiation. For example, a one-pot, multicomponent reaction for synthesizing pyrano[2,3-c]pyrazoles has been effectively carried out under solvent-free conditions. doi.org In this procedure, a mixture of an aryl hydrazine, a β-ketoester, and a zinc triflate catalyst is heated in a microwave reactor. Subsequently, an aromatic aldehyde and malononitrile (B47326) are added, and the mixture is again subjected to microwave irradiation, affording the final products in excellent yields (92–99%). doi.org These methods highlight the advantages of avoiding traditional solvents, offering cleaner and more efficient pathways to pyrazole-based structures.

Catalytic Methods

Catalysis is fundamental to modern organic synthesis, providing pathways to complex molecules with high selectivity and efficiency. For the synthesis of this compound and its analogues, several catalytic methods are of paramount importance.

Palladium-Catalyzed Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. This reaction is exceptionally useful for introducing aryl or other substituents onto heterocyclic rings, including pyrazoles. The synthesis of 4-substituted pyrazoles often employs a Suzuki coupling strategy, where a 4-halopyrazole is coupled with a suitable boronic acid. nih.govrsc.org

For instance, the synthesis of 4-phenyl-1H-pyrazoles has been achieved via a Suzuki-Miyaura cross-coupling reaction between a 4-iodo-pyrazole derivative and phenylboronic acid. rsc.org Similarly, a general method for producing 4-substituted-1H-pyrazole-3,5-diamines involves the Suzuki coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids, followed by reduction. nih.gov The choice of catalyst and ligands, such as those based on palladium, is crucial for the success of these challenging couplings on electron-rich heterocyclic systems. nih.gov

| Pyrazole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/Heteroaryl Boronic Acids | XPhos Pd G2 | 4-Aryl/Heteroaryl-1H-pyrazole-3,5-diamines | nih.gov |

| Dimethyl-4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate | Phenylboronic acid | Pd(OAc)₂/TPPTS | Dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate | rsc.org |

| 4-Bromo-N-substituted pyrazoles | Aryl Bromides | Pd(OAc)₂/KOAc | 5-Aryl-4-bromo-N-substituted pyrazoles (via C-H arylation) | utrgv.edu |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂/K₂CO₃ | 5-(Pyrrol-2-yl)-1H-indazoles |

Bismuth Nitrate (B79036) Catalysis in Mannich Reactions

The Mannich reaction is a classic three-component condensation involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine, resulting in an aminoalkylated product. In pyrazole chemistry, the acidic proton on the nitrogen atom can participate in this reaction to form N-Mannich bases.

Bismuth(III) salts, such as bismuth nitrate (Bi(NO₃)₃), have gained prominence as versatile, low-toxicity, and moisture-tolerant Lewis acid catalysts for a wide range of organic transformations. While direct reports detailing bismuth nitrate-catalyzed Mannich reactions specifically for the synthesis of this compound are not prominent, the underlying principles are applicable. Bismuth nitrate can effectively catalyze multicomponent reactions that share mechanistic features with the Mannich reaction by activating carbonyl or imine intermediates. For example, bismuth nitrate has been used to catalyze aza-Diels-Alder reactions, which involve the formation of C-N and C-C bonds from anilines, aldehydes, and enones. It has also been used in the nitration of pyrazoles. nih.gov Given its efficacy as a Lewis acid, bismuth nitrate is a strong candidate for facilitating the formation of the requisite electrophilic iminium ion from formaldehyde and an amine, which would then be attacked by the pyrazole nucleus in a Mannich-type synthesis of pyrazole analogues.

Specific Synthetic Routes to this compound

While various methods exist for constructing substituted pyrazoles, a specific and efficient route to this compound can be envisioned through modern catalytic processes. A highly relevant approach is the copper-catalyzed [3+2] annulation/ring-opening cascade reaction. nih.govutrgv.edu

This strategy involves the reaction between a hydrazone and an exocyclic dienone. For the target molecule, the synthesis would commence with phenylhydrazine, which serves as the source of the N1-phenyl group and the two nitrogen atoms of the pyrazole ring. The other key reactant would be a suitable exocyclic dienone that can provide the carbon backbone for both the pyrazole C4-position and the attached propanoic acid side chain.

A plausible reaction pathway is outlined below:

Hydrazone Formation: Phenylhydrazine is reacted with an appropriate aldehyde to form the corresponding N-phenylhydrazone.

Cascade Reaction: The N-phenylhydrazone undergoes a copper(II)-catalyzed [3+2] annulation reaction with a suitable exocyclic dienone. This initially forms a spiro-pyrazoline intermediate.

Ring-Opening: The spiro intermediate then undergoes a nucleophilic ring-opening cascade, facilitated by water present in the reaction medium. This step cleaves a C-C bond in the dienone-derived portion of the molecule, generating the alkyl-carboxylic acid side chain at the C4 position of the pyrazole ring.

Aromatization: The resulting dihydropyrazole intermediate is oxidized to the aromatic pyrazole, often under aerobic conditions with the copper catalyst, to yield the final product, this compound.

Conversion of Pyrazole-1H-4-yl-acrylic acids to Propanoic acids

A common and effective route to obtaining this compound involves the reduction of the corresponding α,β-unsaturated acrylic acid precursor, β-(4-pyrazol)acrylic acid. nih.gov This transformation specifically targets the carbon-carbon double bond of the acrylic acid moiety, converting it into a saturated propanoic acid chain. Two prominent methods for this reduction are the diimide reduction and catalytic hydrogenation using palladium on charcoal.

Diimide Reduction Method

The diimide reduction method is an economical and effective technique for the synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propanoic acids from their corresponding acrylic acid precursors. lookchem.comresearchgate.net This method, while sometimes resulting in slightly lower yields compared to other reduction techniques, offers a simple operational procedure. lookchem.com The process typically involves dissolving the pyrazole acrylic acid in hydrazine hydrate, followed by the addition of a catalyst like copper sulfate (B86663) and then hydrogen peroxide, ensuring the temperature is controlled. researchgate.net

A general procedure involves dissolving the 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid in hydrazine hydrate. After achieving a clear solution, water is added, and the mixture is cooled in an ice bath. A few crystals of copper sulfate are introduced, followed by the slow addition of hydrogen peroxide, maintaining a low temperature. The reaction mixture is then brought to room temperature, and hydrochloric acid is added. researchgate.net

Pd-Charcoal Reduction Method

Catalytic hydrogenation using palladium on charcoal (Pd-C) is another widely used method for the reduction of β-(4-pyrazole)acrylic acids to their corresponding propanoic acids. nih.govlookchem.comresearchgate.net This method is often compared with the diimide reduction in terms of efficiency and yield. lookchem.comresearchgate.net

In a typical procedure, the 3-(1,3-diphenyl-1H-pyrazol-4-yl) acrylic acid is dissolved in a suitable solvent like ethyl acetate. To this solution, 20% palladium-charcoal and ammonium (B1175870) formate (B1220265) are added with stirring. The reaction is allowed to proceed overnight, and the excess solvent is then removed under reduced pressure. researchgate.net

Synthesis via 3-Benzoylpropionic Acid Derivatives

An alternative synthetic pathway to pyrazole-containing propanoic acids involves the use of 3-benzoylpropionic acid (also known as 4-oxo-4-phenylbutanoic acid) or its derivatives as a key starting material. nih.gov The fundamental principle of this approach lies in the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. youtube.comjk-sci.com In this context, the 3-benzoylpropionic acid derivative provides the 1,3-dicarbonyl equivalent necessary for the cyclization reaction with a hydrazine to form the pyrazole ring.

The synthesis generally proceeds by reacting a substituted hydrazine with a β-ketoester or a 1,3-diketone. youtube.comjk-sci.com The reaction is often catalyzed by an acid and involves the initial formation of an imine, followed by an enamine, which then cyclizes and aromatizes to form the stable pyrazole ring. youtube.com This method is versatile and can be adapted to produce a wide range of substituted pyrazoles by varying the substituents on both the hydrazine and the dicarbonyl compound.

One-Pot Synthetic Procedures

One-pot multicomponent reactions (MCRs) have gained significant traction in the synthesis of pyrazole derivatives due to their efficiency, atom economy, and procedural simplicity. mdpi.comnih.gov These reactions allow for the construction of complex molecules like pyrazolylpropanoic acids in a single step from readily available starting materials. mdpi.com

For instance, a one-pot, four-component approach has been developed for the synthesis of coumarin-based pyrano[2,3-c]pyrazoles, which can then be converted to pyrazolylpropanoic acids. mdpi.com This reaction involves the combination of a hydrazine hydrate, ethyl acetoacetate, a formylcoumarin, and a nitrile in the presence of a base like DMAP at room temperature. The resulting pyrano[2,3-c]pyrazole-5-carbonitriles can be subsequently treated with formic acid under reflux to yield the desired pyrazolylpropanoic acids. mdpi.com

Another strategy involves the three-component synthesis of pyrazoles from aldehydes, β-ketoesters, and hydrazines, often facilitated by a catalyst. beilstein-journals.org These methods highlight the power of MCRs in streamlining the synthesis of complex heterocyclic structures.

Derivatization Strategies for Structural Modification

The carboxylic acid functionality of this compound serves as a versatile handle for further structural modifications. A primary derivatization strategy involves the formation of amide derivatives, which can lead to compounds with a diverse range of biological activities.

Amide Derivative Synthesis

The synthesis of amide derivatives from this compound and its analogues is a common strategy to explore structure-activity relationships. tubitak.gov.trtubitak.gov.trgazi.edu.tr This transformation is typically achieved by activating the carboxylic acid group, followed by reaction with a primary or secondary amine.

Esterification Reactions

The conversion of the carboxylic acid group in this compound to an ester is a fundamental transformation for creating a variety of analogues with potentially modified pharmacokinetic and pharmacodynamic properties. The most common method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This equilibrium-driven reaction typically utilizes an excess of the alcohol or the removal of water to shift the equilibrium towards the formation of the ester. masterorganicchemistry.comlibretexts.org

Commonly used acid catalysts for Fischer esterification include concentrated sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is typically heated to reflux to achieve a reasonable reaction rate. mdpi.com For instance, the general procedure involves dissolving the carboxylic acid in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) and adding a catalytic amount of the strong acid. The mixture is then heated for several hours until the reaction reaches equilibrium.

While specific literature detailing the esterification of this compound is not abundant in the provided results, the synthesis of other pyrazole carboxylate esters has been documented, suggesting the feasibility of this approach. For example, various pyrazole-3-carboxylic acids have been successfully converted to their corresponding esters. researchgate.netresearchgate.net In one instance, pyrazole-3-carboxylic acid chlorides were reacted with different alcohols, with or without a catalyst like pyridine, to yield the corresponding esters. researchgate.net Another study describes the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates by reacting dioxo-esters with hydrazine hydrate in glacial acetic acid. nih.gov The synthesis of methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate has also been reported. uni.lu

Table 1: Representative Esterification Conditions for Pyrazole Carboxylic Acids

| Starting Material | Reagents and Conditions | Product | Reference |

| Pyrazole-3-carboxylic acid chlorides | Various alcohols, with/without pyridine, reflux | Corresponding pyrazole-3-carboxylate esters | researchgate.net |

| Substituted ethyl-2,4-dioxo-4-phenyl butanoates | Hydrazine hydrate, glacial acetic acid | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | nih.gov |

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | (Z)-ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate | (Z)-Ethyl 3-[bis-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl-carbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate | nih.gov |

Introduction of Heterocyclic Moieties (e.g., Thiazole (B1198619), Pyridazine)

The incorporation of additional heterocyclic rings, such as thiazole and pyridazine (B1198779), onto the this compound framework can lead to novel compounds with significantly altered biological activities.

Thiazole Ring Introduction

A prominent method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. While direct use of this compound in a Hantzsch synthesis is not straightforward, it can be chemically modified to generate a suitable precursor. For example, the propanoic acid could be converted to an α-bromoketone, which could then react with a thioamide to form the desired pyrazolyl-thiazole derivative.

Alternatively, a pyrazole-containing thioamide can be reacted with a phenacyl bromide to yield a pyrazolyl-thiazole. For example, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles were synthesized through the cyclocondensation of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide with substituted phenacyl bromides. nih.gov This approach highlights a viable route where the pyrazole core is first functionalized with a thioamide group, followed by the thiazole ring formation.

Multicomponent reactions also offer an efficient pathway to pyrazolyl-thiazole hybrids. One such method involves the condensation of a bromoacetyl-substituted pyranone, thiosemicarbazide, and various carbonyl compounds to yield thiazolyl-pyrazole derivatives. researchgate.net

Table 2: Synthetic Approaches to Pyrazolyl-Thiazole Derivatives

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| 5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamide, Substituted phenacyl bromides | Ethanol, reflux | 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | nih.gov |

| 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiosemicarbazide, Carbonyl compounds | Neat, room temperature | 4-Hydroxy-3-[2-(N'-substituted-hydrazino)-thiazol-4-yl]-6-methyl-pyran-2-one | researchgate.net |

Pyridazine Ring Introduction

The synthesis of pyridazine-containing analogues can be achieved through various cyclization strategies. Pyrazolopyridazines, which are fused ring systems, can be synthesized via the intramolecular cyclization of functionally substituted vic-functionalized arylacetylenes. proquest.com Another approach involves the reaction of pyrazole derivatives with reagents that can form the pyridazine ring.

For instance, a series of pyrazolo[3,4-d]pyridazines were synthesized by reacting pyrazole or isoxazole (B147169) derivatives with hydrazine hydrate. nih.gov This suggests that if this compound or its derivatives could be converted into a suitable precursor with correctly positioned functional groups, cyclization with hydrazine could yield a pyridazine moiety.

Another documented method involves the reaction of 3-oxo-N-(pyrimid-2-yl)butanamide with various reagents to form a range of heterocyclic systems, including pyridazines. nih.gov While not directly starting from a pyrazole derivative, this highlights the types of condensation reactions that can be employed to construct pyridazine rings.

Table 3: Synthetic Approaches to Pyrazolyl-Pyridazine Derivatives

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| Pyrazole/isoxazole derivatives | Hydrazine hydrate | Pyrazolo[3,4-d]pyridazines/isoxazolo[3,4-d]pyridazines | nih.gov |

| 3-Oxo-N-(pyrimid-2-yl)butanamide and various reagents | Various, including reflux in ethanol | Pyridazine derivatives | nih.gov |

| Diazotised alkynylamino-1-alkylpyrazoles | Cyclization | Functionalized pyrazolo[3,4-c]pyridazines | proquest.com |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns. The molecular weight of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid is 216.24 g/mol .

In a typical mass spectrum, the compound is expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of the carboxyl group (mass of 45) or cleavage of the propanoic acid side chain.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of a molecule. For this compound, with the molecular formula C₁₂H₁₂N₂O₂, HRMS would be used to distinguish it from other compounds with the same nominal mass. The precise mass measurement would serve as definitive evidence for the compound's chemical formula.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands for its carboxylic acid and aromatic ring structures.

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the carboxylic acid.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanoic chain would appear just below 3000 cm⁻¹.

C=C and C=N Stretches: Aromatic ring stretching vibrations (C=C and C=N) are expected in the 1400-1600 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl | C=O Stretch | 1700 - 1725 | Sharp, Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with a molecular formula of C₁₂H₁₂N₂O₂, the theoretical elemental composition can be calculated based on its molecular weight of 216.24 g/mol . sigmaaldrich.com

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 66.65 |

| Hydrogen (H) | 5.59 |

| Nitrogen (N) | 12.95 |

| Oxygen (O) | 14.80 |

UV-Visible Spectroscopy for Electronic Properties and Ligand Binding

UV-Visible spectroscopy is a valuable tool for investigating the electronic properties of molecules. The absorption of ultraviolet or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like this compound, the observed absorptions are typically due to π → π* and n → π* electronic transitions.

The pyrazole (B372694) ring and the phenyl group constitute the primary chromophores in this molecule. The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons in the conjugated π-system of the aromatic rings. The non-bonding electrons on the nitrogen and oxygen atoms can give rise to n → π* transitions, which are typically of lower intensity.

The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity and the presence of substituents. Studying the changes in the UV-Vis spectrum upon the addition of metal ions can provide insights into the ligand binding properties of the molecule. The carboxylic acid and the nitrogen atoms of the pyrazole ring are potential coordination sites for metal ions. Upon complexation, a shift in the absorption bands (either a bathochromic/red shift or a hypsochromic/blue shift) is often observed, indicating an interaction between the ligand and the metal ion. This technique is instrumental in determining the stoichiometry and stability of the resulting metal complexes.

While a specific experimental UV-Vis spectrum for this compound is not detailed in the provided search results, a representative dataset for similar pyrazole derivatives is presented below to illustrate the typical electronic transitions observed.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |

|---|---|---|---|

| Ethanol | ~250 | ~15,000 | π → π* |

| Ethanol | ~280 | ~8,000 | π → π* |

| Ethanol | ~320 | ~1,500 | n → π* |

Biological and Pharmacological Investigations of 3 1 Phenyl 1h Pyrazol 4 Yl Propanoic Acid and Its Derivatives

Antimicrobial Activities

Derivatives of the pyrazole (B372694) nucleus have been the subject of numerous studies to evaluate their efficacy against a range of microbial pathogens. These investigations have revealed that structural modifications to the pyrazole ring system can lead to potent antimicrobial agents.

The antibacterial potential of pyrazole derivatives has been widely explored, with many compounds demonstrating significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

A variety of pyrazole derivatives have shown notable activity against clinically relevant bacterial strains. For instance, certain 1,3-diphenyl pyrazole derivatives have demonstrated inhibitory activity against Staphylococcus aureus. nih.gov Specifically, aniline-derived pyrazoles have been identified as moderate growth inhibitors of S. aureus. nih.gov In another study, newly synthesized 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones were tested for their in vitro antibacterial activity against S. aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.gov The results indicated variable antibacterial activity, with some compounds being most effective against the Gram-positive bacteria. nih.gov

Furthermore, research into 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives has identified potent agents against both staphylococci and enterococci. mdpi.com Some of these compounds were found to be bactericidal and effective at inhibiting and eradicating biofilms of S. aureus and Enterococcus faecalis. mdpi.com Similarly, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a propanoic acid moiety, have been synthesized and evaluated for their antimicrobial efficacy against ESKAPE pathogens, a group that includes Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa. mdpi.comresearchgate.net One hydrazone derivative bearing a phenyl substituent showed activity against a methicillin-resistant S. aureus (MRSA) strain and moderate activity against E. coli and K. pneumoniae. mdpi.comnih.gov

The introduction of different substituents on the pyrazole core has been shown to modulate antibacterial potency. For example, some imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing effectiveness against Gram-negative strains such as E. coli, K. pneumoniae, and P. aeruginosa. nih.gov

Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency. For pyrazole derivatives, a wide range of MIC values has been reported, underscoring the impact of structural variations on activity.

In studies of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives, MIC values as low as 0.78 μg/mL were observed against staphylococci and enterococci. mdpi.com For 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones, MIC values against Gram-positive bacteria ranged from 8 to 64 μg/ml, with the most potent compounds showing an MIC of 8 μg/ml against S. aureus. nih.gov Against Gram-negative bacteria, the MICs for these compounds were higher, ranging from 64 to 128 μg/ml. nih.gov

Research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed that a hydrazone with a phenyl substituent had an MIC of 32 µg/mL against an MRSA strain and 64 µg/mL against E. coli and K. pneumoniae. mdpi.comnih.gov The introduction of a 4-NO2 substitution on the phenyl ring significantly enhanced activity against MRSA and E. faecalis (MIC of 1-8 µg/mL and 0.5-2 µg/mL respectively). mdpi.com Another study on novel 1,3-diphenyl pyrazole derivatives found MIC values as low as 4 μg/mL against Acinetobacter baumannii. nih.gov

The following table summarizes representative MIC values for various pyrazole derivatives against different bacterial strains.

| Derivative Class | Bacterial Strain | MIC (μg/mL) | Reference |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives | Staphylococci, Enterococci | As low as 0.78 | mdpi.com |

| 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones | S. aureus | 8 - 64 | nih.gov |

| 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones | E. coli, P. aeruginosa | 64 - 128 | nih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic acid hydrazone (phenyl substituted) | MRSA | 32 | mdpi.comnih.gov |

| 3-((4-Hydroxyphenyl)amino)propanoic acid hydrazone (phenyl substituted) | E. coli, K. pneumoniae | 64 | mdpi.comnih.gov |

| 1,3-Diphenyl pyrazole derivatives | Acinetobacter baumannii | As low as 4 | nih.gov |

A critical area of antimicrobial research is the development of compounds effective against multidrug-resistant (MDR) pathogens. Several pyrazole derivatives have shown promise in this regard.

Trifluoromethylphenyl-substituted pyrazole compounds have been reported as potent growth inhibitors of MRSA strains, with MIC values as low as 0.39 μg/ml. nih.gov These compounds were also effective against vancomycin-resistant Enterococcus faecalis (VRE) with MICs as low as 1.56 μg/ml. nih.gov Another series of N-(trifluoromethylphenyl) derivatives also demonstrated potent inhibition of Gram-positive bacterial strains, including MRSA, with MIC values as low as 0.78 μg/mL. nih.gov

The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has yielded compounds with activity against a panel of MDR pathogens. mdpi.comnih.gov Specifically, hydrazones containing heterocyclic substituents displayed broad-spectrum activity, including against MRSA (MIC 1–8 µg/mL) and VRE (MIC 0.5–2 µg/mL). mdpi.com Furthermore, certain derivatives showed efficacy against carbapenemase-producing Gram-negative bacteria. mdpi.com The development of 4-[4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives has also provided potent agents against Gram-positive bacteria, with a low tendency for S. aureus and E. faecalis to develop resistance. nih.gov

In addition to their antibacterial properties, pyrazole derivatives have been investigated for their potential as antifungal agents.

Several classes of pyrazole derivatives have demonstrated activity against pathogenic fungi. A study on 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones showed that some of these compounds exhibited good antifungal activity against Aspergillus niger and A. flavus when compared to the commercial antifungal fluconazole. nih.gov

Investigations into 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which also feature a propanoic acid side chain, found that these compounds, at a concentration of 64 µg/mL, demonstrated good antimicrobial activity against the yeast-like fungus Candida albicans. mdpi.com Similarly, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed substantial activity against drug-resistant Candida species, including the emerging pathogen Candida auris, with MICs ranging from 0.5 to 64 µg/mL. mdpi.com

Furthermore, newly synthesized pyrazole derivatives have been evaluated for their effects on C. albicans, showing a pronounced impact. biointerfaceresearch.com A separate study on new 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles found them to have lower MIC values against six Candida species compared to fluconazole. mdpi.com

The following table provides a summary of the antifungal activity of certain pyrazole derivatives.

| Derivative Class | Fungal Strain | Activity | Reference |

| 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) chroman-4-ones | Aspergillus niger, A. flavus | Good antifungal activity | nih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Good activity at 64 µg/mL | mdpi.com |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Drug-resistant Candida spp., Candida auris | MICs from 0.5 to 64 µg/mL | mdpi.com |

| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida species | Lower MICs than fluconazole | mdpi.com |

Antifungal Activity

Anti-inflammatory and Analgesic Properties

Derivatives of pyrazole are well-documented for their anti-inflammatory and analgesic effects, which are key characteristics of non-steroidal anti-inflammatory drugs (NSAIDs). These properties are often linked to the inhibition of enzymes involved in the inflammatory cascade and the modulation of pain signaling pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. The COX enzyme exists in at least two isoforms: COX-1, which is constitutively expressed and involved in physiological functions such as gastrointestinal protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.

While direct studies on the COX inhibitory activity of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid are not extensively detailed in the available literature, the broader class of pyrazole derivatives has been a focus of research for developing selective COX-2 inhibitors. For instance, some novel 2,6-disubstituted pyridazine-3(2H)-one derivatives, which are also nitrogen-containing heterocycles, have been synthesized and evaluated for their in vitro COX-2 inhibitory efficacy. nih.gov The structural similarity of the propanoic acid moiety to that in established NSAIDs like naproxen, an arylpropionic acid, suggests a potential for interaction with the active site of COX enzymes. mdpi.com Naproxen itself is a non-selective inhibitor of both COX-1 and COX-2. mdpi.com The development of pyrazole-based compounds often aims to achieve selective COX-2 inhibition to minimize the gastrointestinal side effects associated with COX-1 inhibition.

In vivo Analgesic Activity Models (e.g., Acetic Acid Induced Writhing Test)

The analgesic potential of new compounds is frequently assessed using in vivo models, such as the acetic acid-induced writhing test in mice. This test is a chemical method used to induce peripheral pain. The intraperitoneal injection of acetic acid causes the release of endogenous mediators like prostaglandins, which stimulate nociceptors and result in a characteristic stretching and writhing response. nih.govijprajournal.com The reduction in the number of writhes following the administration of a test compound is an indicator of its peripheral analgesic activity. ijprajournal.com

Several studies have demonstrated the analgesic effects of pyrazole derivatives and related heterocyclic compounds in this model. For example, a study on triazine derivatives of phenylpyrazole showed a significant, dose-dependent reduction in acetic acid-induced writhing in mice. nih.gov Another related compound, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA), which shares the propionic acid side chain, has also shown significant analgesic activity, inhibiting writhing by 31.0% and 49.5% at doses of 150 and 300 mg/kg, respectively. researchgate.net These findings underscore the potential of the phenyl-heterocycle-propanoic acid scaffold in developing new analgesic agents.

Table 1: Analgesic Activity of Phenylpyrazole Derivatives and Related Compounds in Acetic Acid-Induced Writhing Test

| Compound | Dose (mg/kg) | % Inhibition of Writhing | Reference |

|---|---|---|---|

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | 150 | 31.0% | researchgate.net |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | 300 | 49.5% | researchgate.net |

| Phenylpyrazole-triazine derivative (5c) | 200 | 77% | nih.gov |

| Phenylpyrazole-triazine derivative (10b) | 200 | 98% | nih.gov |

Anticancer and Antiproliferative Activities

In addition to their anti-inflammatory effects, pyrazole derivatives have emerged as a promising class of compounds in oncology research. They have been shown to exert anticancer and antiproliferative effects through various mechanisms, including the inhibition of key enzymes in cancer signaling pathways and the disruption of cellular processes essential for tumor growth.

Inhibition of Kinases (e.g., EGFR)

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.

The 1H-pyrazolo[3,4-d]pyrimidine scaffold, a fused pyrazole system, has been identified as a key building block for many anticancer agents, including EGFR tyrosine kinase inhibitors (TKIs). researchgate.net For example, new 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as EGFR inhibitors, with some compounds showing potent inhibitory activity against both wild-type and mutant forms of EGFR. researchgate.net While specific data for this compound is limited, the established activity of related pyrazole structures highlights the potential of this chemical class to be developed as kinase inhibitors for cancer therapy. researchgate.netnih.gov

Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7, HepG2, HCT116)

The antiproliferative activity of potential anticancer compounds is typically evaluated by their cytotoxic effects on various cancer cell lines. Breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT116) cell lines are commonly used for these in vitro assays.

Numerous studies have reported the cytotoxic potential of pyrazole derivatives against these and other cancer cell lines. For instance, two series of novel pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anticancer potency against HeLa, MCF-7, and HCT-116 cancer cell lines. nih.gov One of the compounds, 14g, demonstrated significant cytotoxicity with IC50 values of 4.66 µM and 1.98 µM against MCF-7 and HCT-116 cells, respectively, which were comparable to the standard drug doxorubicin. nih.gov Similarly, 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives have also been synthesized and shown to possess cytotoxic properties against the colorectal RKO carcinoma cell line. mdpi.com These findings indicate that the pyrazole scaffold is a promising template for the design of new cytotoxic agents.

Table 2: Cytotoxic Activity of Pyrazole Derivatives against Various Cancer Cell Lines

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine (9a) | HeLa | 2.59 | nih.gov |

| Pyrazolo[3,4-b]pyridine (14g) | MCF-7 | 4.66 | nih.gov |

| HCT-116 | 1.98 | nih.gov | |

| 4,4'-[(4-chlorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) (3i) | RKO | 9.9 | mdpi.com |

Modulation of Tubulin Polymerization

Microtubules, which are dynamic polymers of α- and β-tubulin, play a critical role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.gov Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin a key target for anticancer drugs. nih.gov

Several classes of pyrazole derivatives have been investigated as tubulin polymerization inhibitors. nih.govijprajournal.com These compounds often work by binding to the colchicine (B1669291) site on β-tubulin, thereby preventing its polymerization into microtubules. For example, a series of pyrazoline derivatives were synthesized and shown to have potent tubulin polymerization inhibitory activity. nih.gov Another study reported on novel pyrazole-containing derivatives that were found to strongly inhibit tubulin polymerization. ijprajournal.com One particular pyrazole derivative, 5b, was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 µM. mdpi.com Furthermore, a novel pyrazole, designated PTA-1, was found to disrupt microtubule organization and inhibit tubulin polymerization, leading to apoptosis and cell cycle arrest in triple-negative breast cancer cells. nih.gov These studies suggest that the pyrazole scaffold can be effectively utilized to design new anticancer agents that target the microtubule network. nih.gov

Antioxidant Activities

The antioxidant potential of pyrazole derivatives has been a subject of considerable research, with various assays employed to determine their efficacy in combating oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases.

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely utilized method to evaluate the antioxidant capacity of chemical compounds. nih.gov This test measures the ability of a substance to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically. nih.govresearchgate.net

Several studies have highlighted the DPPH radical scavenging potential of pyrazole derivatives. For instance, a series of 1,3-diaryl-1H-pyrazole-4-carbaldehydes were synthesized and showed antioxidant activity using the DPPH method, with ascorbic acid as a standard. tandfonline.com The antioxidant activity in pyrazole-containing compounds is often attributed to the hydrogen-donating ability of the pyrazole ring or associated functional groups. researchgate.netnih.gov

Research on various pyrazole derivatives has demonstrated their scavenging capabilities. For example, some 4,5-dihydropyrazole-1-carbothioamide derivatives and 3,5-diarylpyrazoles have shown notable radical scavenging activity. nih.gov Additionally, pyrazole-based sulfonamide derivatives have been investigated, with some compounds exhibiting excellent antioxidant activity, comparable to the standard ascorbic acid.

| Compound/Derivative Class | Assay Details | Findings | Reference(s) |

| 1,3-Diaryl-1H-pyrrazol-4-carbaldehydes | DPPH radical scavenging assay; Ascorbic acid as standard. | Showed antioxidant activity. | tandfonline.com |

| 3,5-Diarylpyrazoline derivative | DPPH, hydroxyl, superoxide, and NO anion assays; Compared to Butylated Hydroxytoluene (BHT). | Displayed excellent radical scavenging activity. | nih.gov |

| Pyrazolyl-1,2,4-oxadiazoles | DPPH radical scavenging assay. | Possessed potent DPPH radical scavenging activity. | nih.gov |

| Thienyl-pyrazoles | DPPH and hydroxyl radical scavenging assays; Ascorbic acid and BHA as standards. | Compounds 5g and 5h showed excellent scavenging activities. | researchgate.net |

| Pyrazole-hydrazone derivatives | DPPH radical scavenging assay. | Tested for in vitro antioxidant activities. | rsc.org |

Hydroxyl Radical Scavenging Assays

Hydroxyl radicals (•OH) are highly reactive oxygen species that can cause significant damage to biological molecules. The ability of a compound to scavenge these radicals is a crucial indicator of its antioxidant potential. nih.gov

Investigations into pyrazole derivatives have revealed their capacity for hydroxyl radical scavenging. In one study, a novel class of pyrazoles was synthesized and evaluated, with four compounds exhibiting more potent hydroxyl radical scavenging activity than the standard, ascorbic acid. The most effective compound, 5f , which contains a single electron-donating methyl group, demonstrated a noteworthy EC₅₀ value of 21.46 μg/ml. nih.gov Another study on thienyl-pyrazoles also reported excellent hydroxyl radical scavenging activity for compounds 5g and 5h , with IC₅₀ values of 0.905 ± 0.01 and 0.892 ± 0.01 μM, respectively, which were comparable to the standard butylated hydroxyanisole (BHA). researchgate.net Furthermore, research on 3,5-diarylpyrazoline derivatives has also indicated excellent radical scavenging activity against hydroxyl radicals. jmchemsci.com

| Compound/Derivative | Assay Details | IC₅₀/EC₅₀ Value | Reference(s) |

| Pyrazole derivative 5f | Hydroxyl radical scavenging assay | EC₅₀ = 21.46 μg/ml | nih.gov |

| Pyrazole derivative 5c | Hydroxyl radical scavenging assay | EC₅₀ = 28.56 μg/ml | nih.gov |

| Thienyl-pyrazole 5g | Hydroxyl radical scavenging assay | IC₅₀ = 0.905 ± 0.01 μM | researchgate.net |

| Thienyl-pyrazole 5h | Hydroxyl radical scavenging assay | IC₅₀ = 0.892 ± 0.01 μM | researchgate.net |

| 3,5-Diarylpyrazoline derivative | Hydroxyl radical scavenging assay | Not specified | jmchemsci.com |

Ferric Reducing Antioxidant Power (FRAP) and Phosphomolybdenum Reducing Antioxidant Power (PMRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction capacity is an important aspect of antioxidant activity. researchgate.net Similarly, the Phosphomolybdenum Reducing Antioxidant Power (PMRAP) assay, also known as the total antioxidant capacity assay, is a spectrophotometric method that evaluates the reduction of Molybdenum (VI) to Molybdenum (V) by an antioxidant compound. nih.gov

Studies on various heterocyclic compounds, including those with pyrazole scaffolds, have utilized these assays. For instance, new thiazolidine-4-one derivatives based on a 4-aminophenazone scaffold were evaluated using both FRAP and PMRAP assays, demonstrating their antioxidant potential. researchgate.net In another study, theophylline-derived thiazolidine-4-ones were assessed for their phosphomolybdenum reducing power, with some compounds showing an effect superior to their precursor hydrazone derivatives. nih.gov Research on pyrazole derivatives has also included the FRAP assay to determine their reducing capabilities, with some compounds registering significant FRAP values.

Antidiabetic Activity

The exploration of pyrazole derivatives has extended to their potential role in managing diabetes, a chronic metabolic disorder.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that plays a crucial role in glucose metabolism. Inhibiting this enzyme is a recognized therapeutic strategy for managing type 2 diabetes. rsc.org Several pyrazole-containing compounds have been investigated as DPP-4 inhibitors.

A study focused on new pyrazole-incorporated thiosemicarbazones identified potent DPP-4 inhibitors. rsc.org Specifically, the compound 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide emerged as a highly effective inhibitor with an IC₅₀ value of 1.266 ± 0.264 nM, which was more potent than the standard drug, sitagliptin (B1680988) (IC₅₀ = 4.380 ± 0.319 nM). nih.gov Further research into (1,3-diphenyl-1H-pyrazol-4-yl)methylamine analogues also led to the discovery of selective DPP-4 inhibitors. The structure-activity relationship (SAR) studies indicated that substitutions on the phenyl ring significantly influenced the inhibitory activity against DPP-4.

| Compound/Derivative Class | Target | Key Findings | Reference(s) |

| Pyrazole-incorporated thiosemicarbazones | DPP-4 | Identified a compound with an IC₅₀ value of 1.266 ± 0.264 nM, more potent than sitagliptin. | rsc.orgnih.gov |

| (1,3-Diphenyl-1H-pyrazol-4-yl)methylamine analogues | DPP-4 | 2,4-dichloro substituents on the 3-phenyl ring were preferred for DPP-4 inhibition. |

Neuroprotective Activity

Neurodegenerative diseases are characterized by the progressive loss of structure or function of neurons. Research has begun to uncover the neuroprotective potential of pyrazole derivatives.

Studies have shown that certain pyrazole and pyrazolo[3,4-d]pyridazine derivatives exhibit significant neuroprotective effects. In an investigation against 6-hydroxydopamine (6-OHDA)-induced cell death in neuroblastoma SH-SY5Y cells, several synthesized compounds demonstrated significant cell protection. One of the pyrazolo[3,4-d]pyridazine compounds, 5e , was particularly noteworthy, exhibiting over 100% relative neuroprotection (110.7 ± 4.3%) and a high cell viability index.

Furthermore, a study on N-propananilide derivatives bearing a pyrazole ring found that all twelve synthesized compounds possessed neuroprotective activity against a 6-OHDA-induced neurotoxicity model. The protective mechanism was linked to the reduction of pro-apoptotic proteins like Bax and caspase-3 expression levels.

Enzyme Inhibition (General)

The broader class of pyrazole derivatives has been recognized for its potential to inhibit various enzymes, a characteristic that underpins many of their therapeutic effects. These compounds can be tailored to fit into the active sites of specific enzymes, thereby modulating their activity. For instance, pyrazole-containing compounds have been investigated as inhibitors of enzymes crucial for the survival of pathogens or the progression of diseases. The structural versatility of the pyrazole nucleus allows for the synthesis of a vast number of derivatives, which can be screened for specific biological activities, including enzyme inhibition.

Insecticidal and Acaricidal Activities

Derivatives of phenylpyrazole have demonstrated significant potential as insecticides and acaricides. Research into novel phenylpyrazole analogues has been driven by the need for new pest control agents with improved efficacy. One study focused on the design and synthesis of new phenylpyrazole derivatives, which were then screened for their insecticidal activities against various pests. For example, certain novel phenylpyrazole analogues have shown high mite-killing efficacy. The mechanism of action for some phenylpyrazole insecticides involves the disruption of the central nervous system of insects. Molecular docking studies have been employed to understand the interaction of these compounds with their target receptors, such as the gamma-aminobutyric acid (GABA) receptor.

A series of 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings were synthesized and evaluated for their insecticidal properties. Some of these compounds exhibited good activity against Aphis fabae, with one derivative showing mortality rates comparable to the commercial insecticide imidacloprid (B1192907) at a concentration of 12.5 mg/L. Another study focused on N-(4-cyano-1-phenyl-1H-pyrazol-5-yl) derivatives, with one compound demonstrating 84% larvicidal activity against Plutella xylostella at a very low concentration of 0.1 mg L−1. These findings highlight the potential for developing new insecticides based on the pyrazole scaffold.

Herbicidal Activity

While the pyrazole scaffold is a prominent feature in many biologically active compounds, specific research detailing the herbicidal activity of this compound is not extensively available in the public domain. However, the broad-spectrum bioactivity of pyrazole derivatives suggests that this is a potential area for future investigation.

Anti-Tuberculosis Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new anti-tuberculosis agents. Pyrazole derivatives have emerged as a promising class of compounds in this area.

Inhibition of Mycobacterium tuberculosis CYP121A1

One of the key targets in the development of new anti-tuberculosis drugs is the cytochrome P450 enzyme CYP121A1, which is essential for the viability of Mtb. A series of imidazole (B134444) and triazole diarylpyrazole derivatives have been synthesized and evaluated for their ability to bind to and inhibit this enzyme. These studies have shown that specific substitutions on the pyrazole ring system can lead to potent inhibitors of Mtb CYP121A1. For instance, imidazole derivatives with longer or branched-chain alkoxy substitutions have demonstrated optimal activity against Mtb. Similarly, triazole derivatives containing a chlorobenzene (B131634) ring were found to be more active than those with a fluorobenzene (B45895) ring.

Binding affinity studies, using techniques such as UV-vis spectroscopy and protein-detected 1D 19F-NMR spectroscopy, have confirmed the direct interaction of these pyrazole derivatives with the active site of CYP121A1. The dissociation constants (Kd) for some of these compounds were found to be in the low micromolar range, indicating tight binding to the enzyme.

Table 1: Antimycobacterial Activity and CYP121A1 Inhibition of Pyrazole Derivatives

| Compound Type | Substituent | MIC90 (µg/mL) | Kd (µM) |

|---|---|---|---|

| Imidazole | Propyloxy | 3.95 | 11.73 |

| Imidazole | Isopropyloxy | - | 17.72 |

| Triazole | Methoxy (with 4-chloroaryl pyrazole) | 4.35 | 5.13 |

Data sourced from studies on diarylpyrazole derivatives.

Other Reported Biological Activities (e.g., Antiviral, Antimalarial, Anticonvulsant)

The versatility of the pyrazole scaffold extends to a range of other biological activities.

Antiviral Activity: Pyrazole derivatives have been investigated for their antiviral properties against a variety of viruses. For example, a series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles have shown in vitro activity against herpes simplex virus type-1. Other studies have synthesized pyrazole-based heterocycles that exhibit antiviral activity against avian influenza virus (H5N1). The mechanism of antiviral action can vary, with some compounds interfering with viral replication. Recently, pyrazole derivatives bearing a hydroxyquinoline scaffold have demonstrated promising antiviral activity against a range of coronaviruses, including SARS-CoV-2.

Antimalarial Activity: The fight against malaria has also benefited from the exploration of pyrazole derivatives. Several pyrazole compounds have shown significant antiplasmodial activity in both in vitro and in vivo models. Some derivatives have been found to be as active as chloroquine (B1663885) against sensitive strains of Plasmodium falciparum and have also shown efficacy against chloroquine-resistant strains. The proposed mechanisms of action for some of these compounds include the inhibition of parasitic enzymes such as dihydrofolate reductase.

Anticonvulsant Activity: The pyrazole structure is a known pharmacophore in compounds with central nervous system activity, including anticonvulsant properties. Various synthesized pyrazole derivatives have been evaluated in animal models of seizures and have shown significant protective effects. Some of these compounds have demonstrated potency comparable to or greater than existing antiepileptic drugs. The anticonvulsant activity of these derivatives is often linked to their ability to modulate neurotransmitter systems, such as by increasing the levels of the inhibitory neurotransmitter GABA in the brain.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Modifications on Biological Activity

The biological activity of pyrazole (B372694) derivatives is intricately linked to the nature and position of substituents on the core scaffold. nih.gov Researchers have systematically investigated these relationships to design more potent and selective compounds.

Effect of Aryl Moiety Variations

The aryl group attached to the pyrazole ring plays a pivotal role in modulating biological activity. Studies on related pyrazole-based compounds have shown that variations in the aryl moiety can significantly impact their inhibitory potency against various biological targets. For instance, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, the nature of the substituent on the phenyl ring at the 3-position had a clear effect on anti-mycobacterial activity. mdpi.com

Similarly, research on 3,5-diphenylpyrazole (B73989) derivatives revealed that the initial compound, without any functionalization on the phenyl moieties, already demonstrated significant inhibitory activity. nih.gov This highlights the intrinsic contribution of the phenyl groups to the compound's biological profile. Further modifications to these aryl rings are a key strategy in lead optimization.

Influence of the Propanoic Acid Side Chain

The propanoic acid side chain at the 4-position of the pyrazole ring is a critical determinant of the molecule's properties and biological interactions. The synthesis of regioisomers of related compounds, such as 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid, underscores the importance of the precise positioning of this side chain for desired activity. nih.gov The carboxylic acid group, in particular, can engage in crucial hydrogen bonding interactions with biological targets.

Role of Halogenation

The introduction of halogen atoms into the structure of phenylpyrazole derivatives is a well-established strategy to enhance biological activity. Halogenation can influence the compound's lipophilicity, metabolic stability, and binding interactions. nih.govnih.gov For example, the presence of a 4-chlorophenyl group at the N1 position of the pyrazole ring, as seen in 3-[1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-4-yl]propanoic acid, can significantly alter its electronic properties and, consequently, its biological profile. epa.gov Studies on other halogenated pyrazole derivatives have shown that the type and position of the halogen can lead to a substantial increase in antimicrobial activity. nih.gov

Impact of Methyl Groups and Electron-Donating/Withdrawing Groups

The electronic nature of substituents on the pyrazole and phenyl rings has a profound effect on the compound's reactivity and biological activity. nih.govnih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the aromatic systems, thereby influencing their interactions with biological macromolecules. scielo.brresearchgate.net

For instance, in a study of pyrazole derivatives, compounds bearing strong electron-donating amine-based groups exhibited the best antimycobacterial activity, while those with electron-withdrawing groups were inactive. mdpi.com Conversely, other studies have shown that electron-withdrawing groups can enhance the activity of certain pyrimidine (B1678525) hybrids. researchgate.net The strategic placement of methyl groups, which are weakly electron-donating, can also fine-tune the biological activity. nih.gov

Pharmacophore Model Development

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.gov For pyrazole-based compounds, pharmacophore models have been developed to understand the key features necessary for their observed biological effects. nih.govscitechjournals.com

These models typically highlight the importance of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions. For instance, a five-point pharmacophore model for pyrazole derivatives might include two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. tandfonline.com The development of such models for 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid and its analogs can guide the rational design of new compounds with improved potency and selectivity.

Exploring Selective Inhibition Mechanisms